molecular formula C11H13BO4 B1418438 (E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid CAS No. 913835-51-5

(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid

Cat. No. B1418438
CAS RN: 913835-51-5
M. Wt: 220.03 g/mol
InChI Key: UIZGQEYEJKAASO-VOTSOKGWSA-N
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Description

“(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are not found in nature and are derived synthetically from primary sources of boron such as boric acid . They are solids that tend to exist as mixtures of oligomeric anhydrides .


Synthesis Analysis

The synthesis of boronic acids has been well-studied. The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . By treating diethylzinc with triethylborate, the highly air-sensitive triethylborane was obtained, and its slow oxidation in ambient air eventually provided ethylboronic acid . Boronic acids are the products of the second oxidation of boranes . A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents enables the synthesis of various aryl boronic acids .


Molecular Structure Analysis

Boronic acids are structurally characterized by a trivalent boron atom possessing a vacant p orbital. This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry . The relative weakness of the through-space interaction between the boron group and the aryl ring originates from the long distance between them, causing the overlap and interaction between the empty boron 2pz acceptor orbital and the π-electron system on the aromatic ring to be weak .


Chemical Reactions Analysis

Boronic acids can covalently react with cis-diols in the oligosaccharide chains of glycoproteins to form five- or six-membered cyclic esters . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The mechanism of reversible kinetics of boronic acid-mediated cis-diol conjugation has been studied extensively .


Physical And Chemical Properties Analysis

Boronic acids have unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes them particularly attractive class of synthetic intermediates . They have excellent understanding of the chemical properties and biocompatibility .

Scientific Research Applications

Boronic Acid in Drug Discovery

Research related to boronic acids has significantly increased over the past two decades, particularly in the field of drug discovery. Boronic acids, including derivatives similar to "(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid," have been recognized for their potential in enhancing drug potency and improving pharmacokinetics. The Food and Drug Administration (FDA) and Health Canada have approved several boronic acid drugs, with many others undergoing clinical trials. This highlights the growing interest in incorporating boronic acids into medicinal chemistry efforts, aimed at developing new therapeutic agents with improved efficacy and safety profiles (Plescia & Moitessier, 2020).

Boron in Organic Optoelectronics

Boronic acid derivatives have emerged as important materials in the field of organic optoelectronics. These materials, including those related to "(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid," have shown promising applications in organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based (boron-dipyrromethene) organic semiconductors have led to significant advancements in OLED technology, demonstrating the potential of boronic acid derivatives as 'metal-free' infrared emitters and contributing to the development of more efficient and environmentally friendly optoelectronic devices (Squeo & Pasini, 2020).

Boron-Doped Diamond in Water Treatment

Boron-doped diamond (BDD) anodes have been extensively studied for their application in electrochemical water treatment processes. The unique properties of BDD anodes, such as high oxidation potential and chemical stability, make them suitable for the degradation of organic pollutants in wastewater. These technologies, including electro-Fenton, UV-assisted photoelectro-Fenton, and solar photoelectro-Fenton processes, utilize the oxidative capabilities of BDD to efficiently remove contaminants, demonstrating the environmental applications of boron-containing materials in purifying water and treating industrial effluents (Brillas, 2017).

Boron in Advanced Material Synthesis

Research on crystalline oxo boron clusters and their open frameworks has revealed the potential of boron-containing compounds in creating new materials with unique properties. These studies, exploring compounds related to "(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid," have led to the development of open-framework borates with applications in catalysis, nonlinear optics, and as components in display and lighting devices. The discovery of such materials underscores the versatility of boron-containing compounds in synthesizing advanced materials with potential for wide-ranging technological applications (Lin & Yang, 2011).

Safety And Hazards

Boronic acids are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8,14-15H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZGQEYEJKAASO-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=CC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC(=CC=C1)/C=C/C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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